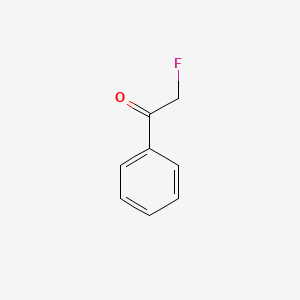
2-Fluoroacetophenone
Cat. No. B1329501
Key on ui cas rn:
450-95-3
M. Wt: 138.14 g/mol
InChI Key: YOMBUJAFGMOIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05506219
Procedure details


A mixture of (E)-3-[2-(Tributylstannyl)ethenyl]-4-(4-fluoro-2-methylphenyl)-2-(1-methylethyl)-6-phenylpyridine (7.18 gm, 24.7 mmol), acetylene 1 (4.500 gm, 13.7 mmol) and AIBN (0.084 gm, 5.1 mmol) were heated at 140° C. for 1.5 hours. The solution was cooled to room temperature and diluted with ether (30 ml). Iodine (7.16 gm, 27.1 mmol) was added and an unexpectedly strong exothermic reaction occurred and approximately half the solution foamed out of the flask. The flask was recapped and allowed to stir 16 hours. The solution was then quenched with 10% Na2S2O3 in saturated NaHCO3. The solution was diluted with ether, washed with 10% Na2S2O3 in saturated NaHCO3 (twice) and brine, then dried over Na2SO4, filtered and concentrated to a yellow oil. The oil was purified by flash chromatography on Merck silica gel in 1% EtOAc in hexane. The desired fractions were combined and concentrated to afford a white solid, which was recrystallized from hexane to give product A as hard, off-white crystals (2.830 gm, 45%).
Name
Quantity
7.18 g
Type
reactant
Reaction Step One





Name

Name
Yield
45%
Identifiers


|
REACTION_CXSMILES
|
C([Sn](CCCC)(CCCC)/C=C/C1C(C(C)C)=NC(C2C=CC=CC=2)=CC=1C1C=C[C:17]([F:20])=CC=1C)CCC.Br[CH2:40][C@@H:41](O)[CH2:42][C:43]([O:45]C)=O.[CH3:48][C:49](N=NC(C#N)(C)C)([C:51]#N)C.II>CCOCC>[F:20][CH2:17][C:43]([C:42]1[CH:41]=[CH:40][CH:51]=[CH:49][CH:48]=1)=[O:45]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](/C=C/C=1C(=NC(=CC1C1=C(C=C(C=C1)F)C)C1=CC=CC=C1)C(C)C)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC[C@H](CC(=O)OC)O
|
|
Name
|
|
|
Quantity
|
0.084 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Step Two
|
Name
|
|
|
Quantity
|
7.16 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an unexpectedly strong exothermic reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was then quenched with 10% Na2S2O3 in saturated NaHCO3
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was diluted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10% Na2S2O3 in saturated NaHCO3 (twice) and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a yellow oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil was purified by flash chromatography on Merck silica gel in 1% EtOAc in hexane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a white solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from hexane
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FCC(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.83 g | |
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
